2,6-Dihydroxybenzoyl chloride
Overview
Description
2,6-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 6 positions on the benzene ring, and a chlorine atom replaces the carboxyl group’s hydroxyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxybenzoyl chloride can be synthesized from 2,6-dihydroxybenzoic acid. The typical method involves the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 2,6-dihydroxybenzoic acid using phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically conducted in an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dihydroxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as phenols and amines.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Trichloride (PCl₃): Employed in industrial chlorination processes.
Dimethylformamide (DMF): Acts as a catalyst in various reactions.
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Produced by reacting with alcohols.
Thioesters: Result from reactions with thiols.
Scientific Research Applications
2,6-Dihydroxybenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dihydroxybenzoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as amides, esters, and thioesters, depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoyl Chloride: Similar structure but with hydroxyl groups at the 2 and 4 positions.
3,5-Dihydroxybenzoyl Chloride: Hydroxyl groups at the 3 and 5 positions.
2,6-Dihydroxybenzoic Acid: The parent compound with a carboxyl group instead of a chlorine atom.
Uniqueness
2,6-Dihydroxybenzoyl chloride is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in synthesizing compounds with specific structural and functional properties .
Properties
IUPAC Name |
2,6-dihydroxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHJZNPBSYWJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554469 | |
Record name | 2,6-Dihydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116615-34-0 | |
Record name | 2,6-Dihydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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